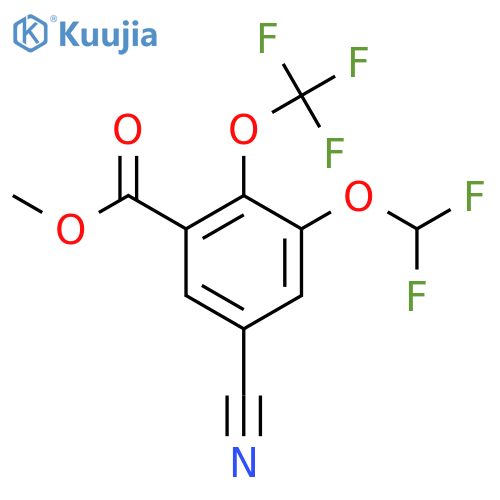

Cas no 1805659-60-2 (Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate)

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H6F5NO4/c1-19-9(18)6-2-5(4-17)3-7(20-10(12)13)8(6)21-11(14,15)16/h2-3,10H,1H3

- InChIKey: ITCLXMDGHGYOFR-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC(C#N)=CC=1C(=O)OC)OC(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 419

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 68.6

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015011061-500mg |

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-60-2 | 97% | 500mg |

790.55 USD | 2021-06-21 | |

| Alichem | A015011061-250mg |

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-60-2 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015011061-1g |

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-60-2 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoateに関する追加情報

Methyl 5-Cyano-3-Difluoromethoxy-2-(Trifluoromethoxy)Benzoate: A Comprehensive Overview

Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate (CAS No. 1805659-60-2) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and materials science industries. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with cyano, difluoromethoxy, and trifluoromethoxy groups at specific positions on the aromatic ring. These substituents contribute to its distinctive chemical properties and reactivity.

The synthesis of methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate involves a series of carefully controlled reactions, including nucleophilic substitution, electrophilic aromatic substitution, and esterification processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound, reducing the overall cost and improving the yield.

One of the most notable applications of this compound is in the field of drug discovery. The presence of electron-withdrawing groups such as cyano and trifluoromethoxy groups enhances the compound's ability to act as a potential ligand in metalloenzyme inhibition studies. Recent research has highlighted its potential as a lead compound for developing novel anti-inflammatory and anticancer agents. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase enzymes, which are key targets in inflammation-related diseases.

In addition to its pharmaceutical applications, methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate has also found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable ester linkages makes it an ideal candidate for use in high-performance polymer formulations. Recent breakthroughs in polymer chemistry have leveraged this property to create materials with enhanced thermal stability and mechanical strength.

The physical properties of this compound are equally fascinating. Its melting point is significantly higher than that of similar benzoate esters due to the strong electron-withdrawing effects of the substituents, which increase the intermolecular forces within the crystal lattice. Furthermore, its solubility in organic solvents such as dichloromethane and acetonitrile makes it highly suitable for use in organic synthesis reactions.

From an environmental perspective, understanding the degradation pathways of methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate is crucial for assessing its potential impact on ecosystems. Recent studies have shown that under aerobic conditions, this compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, leading to the formation of less toxic byproducts.

In conclusion, methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate (CAS No. 1805659-60-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and applied chemistry, positions it as a valuable tool for future innovations in drug discovery and materials science.

1805659-60-2 (Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate) 関連製品

- 2005583-77-5(4-Thiomorpholinecarboxylic acid, 3-(2-oxo-3-butyn-1-yl)-, 1,1-dimethylethyl ester)

- 2172310-29-9(3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)-2-hydroxypropanoic acid)

- 1433990-11-4(Ethyl 6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate)

- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)

- 2138535-65-4(3-(3,3-Dimethylpyrrolidin-1-yl)-4-methylcyclohexan-1-one)

- 329726-53-6((E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide)

- 2411296-17-6(N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride)

- 1289121-30-7(8-Chloroimidazo[1,2-a]pyrazin-3-amine)

- 1247185-53-0(1-(4-ethyl-1H-imidazol-2-yl)propan-1-amine)

- 677327-10-5(4-[3-(4-Fluoro-phenyl)-ureido]-2-methyl-benzene sulfonyl chloride)